Cas no 19098-41-0 (4-(furan-3-yl)butan-2-one)

4-(Furan-3-yl)butan-2-one is a furan-substituted ketone compound with potential applications in organic synthesis and pharmaceutical intermediates. Its structure combines a furan ring with a butanone moiety, offering reactivity at both the carbonyl group and the aromatic system. This compound may serve as a versatile building block for heterocyclic chemistry due to the furan ring's electron-rich nature and the ketone's susceptibility to nucleophilic attack. Its moderate polarity and defined functional groups make it suitable for selective modifications in multi-step syntheses. The product is typically characterized by GC-MS, NMR, and HPLC to ensure high purity, meeting research and industrial standards.
4-(furan-3-yl)butan-2-one structure
4-(furan-3-yl)butan-2-one structure
Product name:4-(furan-3-yl)butan-2-one
CAS No:19098-41-0
MF:C8H10O2
MW:138.163802623749
CID:6185829
PubChem ID:53892613

4-(furan-3-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(furan-3-yl)butan-2-one
    • 19098-41-0
    • AKOS013847424
    • SCHEMBL11337455
    • EN300-1251402
    • Inchi: 1S/C8H10O2/c1-7(9)2-3-8-4-5-10-6-8/h4-6H,2-3H2,1H3
    • InChI Key: HRNSWROQIADGLJ-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)CCC(C)=O

Computed Properties

  • Exact Mass: 138.068079557g/mol
  • Monoisotopic Mass: 138.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 30.2Ų

4-(furan-3-yl)butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1251402-500mg
4-(furan-3-yl)butan-2-one
19098-41-0
500mg
$671.0 2023-10-02
Enamine
EN300-1251402-1000mg
4-(furan-3-yl)butan-2-one
19098-41-0
1000mg
$699.0 2023-10-02
Enamine
EN300-1251402-100mg
4-(furan-3-yl)butan-2-one
19098-41-0
100mg
$615.0 2023-10-02
Enamine
EN300-1251402-10000mg
4-(furan-3-yl)butan-2-one
19098-41-0
10000mg
$3007.0 2023-10-02
Enamine
EN300-1251402-1.0g
4-(furan-3-yl)butan-2-one
19098-41-0
1g
$0.0 2023-06-08
Enamine
EN300-1251402-2500mg
4-(furan-3-yl)butan-2-one
19098-41-0
2500mg
$1370.0 2023-10-02
Enamine
EN300-1251402-5000mg
4-(furan-3-yl)butan-2-one
19098-41-0
5000mg
$2028.0 2023-10-02
Enamine
EN300-1251402-50mg
4-(furan-3-yl)butan-2-one
19098-41-0
50mg
$587.0 2023-10-02
Enamine
EN300-1251402-250mg
4-(furan-3-yl)butan-2-one
19098-41-0
250mg
$642.0 2023-10-02

Additional information on 4-(furan-3-yl)butan-2-one

Chemical Profile of 4-(furan-3-yl)butan-2-one (CAS No. 19098-41-0)

4-(furan-3-yl)butan-2-one, identified by its Chemical Abstracts Service (CAS) number 19098-41-0, is an organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a butanone backbone substituted with a furan ring at the fourth carbon position, exhibits a unique structural framework that makes it a versatile intermediate in synthetic chemistry. The presence of both the furan and ketone functional groups imparts distinct reactivity, enabling its application in various chemical transformations relevant to drug discovery and material science.

The structural motif of 4-(furan-3-yl)butan-2-one has been explored in multiple research avenues, particularly in the development of bioactive molecules. The furan ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, can modulate the binding affinity and selectivity of molecules when incorporated into pharmacophores. Recent studies have highlighted the potential of this scaffold in designing ligands for enzyme inhibition and receptor binding studies. For instance, derivatives of this compound have been investigated for their interactions with metabolic enzymes, suggesting a role in modulating metabolic pathways.

In the realm of medicinal chemistry, 4-(furan-3-yl)butan-2-one has been utilized as a key building block in the synthesis of more complex molecules. Its reactivity allows for further functionalization through various chemical reactions such as nucleophilic addition, oxidation, and condensation reactions. These transformations have enabled the creation of novel heterocyclic compounds with potential therapeutic applications. Notably, researchers have leveraged this scaffold to develop molecules with anti-inflammatory, antimicrobial, and anticancer properties.

Recent advancements in computational chemistry have further enhanced the understanding of 4-(furan-3-yl)butan-2-one's reactivity and its role in drug design. Molecular modeling studies have predicted favorable interactions between this compound and biological targets, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts, allowing for more efficient screening of derivatives with improved pharmacokinetic profiles.

The synthesis of 4-(furan-3-yl)butan-2-one itself is an intriguing aspect from a synthetic chemistry perspective. Traditional methods involve the condensation of furfural with butanone derivatives under acidic conditions, followed by purification steps to isolate the desired product. However, modern synthetic strategies have introduced more sustainable and efficient pathways. For example, catalytic methods employing transition metals have been explored to enhance yield and reduce byproduct formation. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Industrial applications of 4-(furan-3-yl)butan-2-one extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it a valuable precursor for synthesizing compounds used in crop protection agents and fine chemicals. The demand for this intermediate has been influenced by its role in developing environmentally friendly agrochemicals that maintain efficacy while minimizing ecological impact.

The future prospects for 4-(furan-3-yl)butan-2-one are promising, driven by ongoing research into novel bioactive molecules and sustainable synthetic methods. As drug discovery continues to evolve, compounds like this one will remain integral to exploring new therapeutic modalities. Additionally, advancements in chemical biology are expected to uncover new applications for this versatile intermediate, further solidifying its importance in both academic research and industrial settings.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.